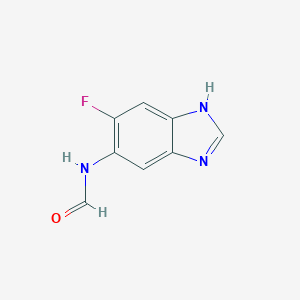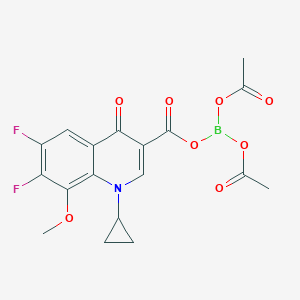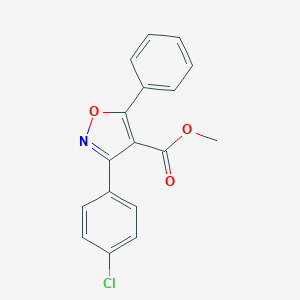![molecular formula C13H10N2O2 B045572 Methyl-9H-Pyrido[3,4-b]indol-1-carboxylat CAS No. 3464-66-2](/img/structure/B45572.png)
Methyl-9H-Pyrido[3,4-b]indol-1-carboxylat
Übersicht
Beschreibung
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate (MPC) is an indole-based compound that has recently been studied for its potential applications in scientific research. MPC is a synthetic molecule with a molecular weight of 224.25 g/mol, and is composed of carbon, hydrogen, and nitrogen atoms. It is a colorless liquid at room temperature and has a boiling point of 266 °C. MPC has been found to have a variety of properties, including antiviral, anti-inflammatory, and antifungal activities. In recent years, MPC has been studied for its potential use in laboratory experiments, and it has been found to have several advantages for these experiments.
Wissenschaftliche Forschungsanwendungen
- Potenzial: Weitere Studien sind erforderlich, um seine genauen Mechanismen zu klären und seine Wirksamkeit in vivo zu bewerten .
- Anwendungen: Es könnte ein wertvoller Ausgangspunkt für die Entwicklung neuer antimikrobieller Medikamente sein .
- Chemische Gemeinschaft: Die Untersuchung innovativer Syntheserouten ist ein aktives Forschungsgebiet .
Antitumor-Eigenschaften
Anti-mikrobielle Aktivität
Neuroprotektives Potenzial
GABA-Rezeptor-Modulation
Alkaloidsynthese
Herausforderungen der chemischen Synthese
Zukünftige Richtungen
The future directions for research on “methyl 9H-pyrido[3,4-b]indole-1-carboxylate” could involve further exploration of its synthesis methods, particularly the one-pot process involving alcohol oxidation, Pictet-Spengler cyclisation, and oxidative aromatisation . Additionally, more research is needed to understand its mechanism of action, particularly its inhibitory effect on CYP .
Wirkmechanismus
Target of Action
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, also known as 1-Methoxycarbonyl-beta-carboline, is a natural alkaloid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as harmala alkaloids . These compounds are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Beta-carbolines are known to be involved in a number of biologically active molecules and have shown activity against alzheimer’s disease, bacterial infection, inflammation, hiv and aids, and various forms of cancers . The downstream effects of these pathways are diverse and depend on the specific targets and the cellular context.
Result of Action
Given its classification as a harmala alkaloid , it may have potential therapeutic applications in various diseases, including Alzheimer’s disease, bacterial infections, inflammation, HIV and AIDS, and various forms of cancers .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Methoxycarbonyl-beta-carboline are diverse. It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The precursor compounds for its biosynthesis include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .
Molecular Mechanism
The molecular mechanism of action of 1-Methoxycarbonyl-beta-carboline is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Methoxycarbonyl-beta-carboline can vary with different dosages in animal models
Metabolic Pathways
1-Methoxycarbonyl-beta-carboline is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3464-66-2 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?
A1: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.
Q2: How is methyl 9H-pyrido[3,4-b]indole-1-carboxylate synthesized?
A2: A recent study [] highlights a novel synthetic route for methyl 9H-pyrido[3,4-b]indole-1-carboxylate. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:
Q3: Where has methyl 9H-pyrido[3,4-b]indole-1-carboxylate been found in nature?
A3: Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.
Q4: Why is there interest in developing synthetic routes for methyl 9H-pyrido[3,4-b]indole-1-carboxylate and related compounds?
A4: The carboline ring system, inherent to methyl 9H-pyrido[3,4-b]indole-1-carboxylate, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)


![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)







